molecular formula C9H12N2O3S2 B2382387 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid CAS No. 1341986-86-4

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2382387
CAS No.: 1341986-86-4
M. Wt: 260.33
InChI Key: ZFMRYSRYVCPIOU-UHFFFAOYSA-N
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Description

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid (CAS 1341986-86-4) is a thiazole-based acetic acid derivative with the molecular formula C₉H₁₂N₂O₃S₂ and molecular weight 260.33 g/mol . Its structure features a thiazole ring substituted at the 2-position with a (1-amino-1-oxobutan-2-yl)thio group and an acetic acid moiety at the 4-position.

Properties

IUPAC Name

2-[2-(1-amino-1-oxobutan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-2-6(8(10)14)16-9-11-5(4-15-9)3-7(12)13/h4,6H,2-3H2,1H3,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRYSRYVCPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)SC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid typically involves the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses .

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound belongs to a broader class of 2-(substituted-thiazol-4-yl)acetic acids , where substituents on the thiazole ring dictate physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Substituent on Thiazole 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target compound (1341986-86-4) (1-Amino-1-oxobutan-2-yl)thio C₉H₁₂N₂O₃S₂ 260.33 Discontinued; structural uniqueness
2-(2-{[4-(Trifluoromethyl)phenyl]amino}-thiazol-4-yl)acetic acid (918793-31-4) 4-(Trifluoromethyl)phenylamino C₁₂H₉F₃N₂O₂S 302.27 Potential pharmacological applications
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid (335398-80-6) 4-Methoxyphenylamino C₁₂H₁₂N₂O₃S 264.30 Synthetic intermediate; predicted low toxicity
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid (878618-18-9) 2-Fluorophenylamino C₁₁H₉FN₂O₂S 252.26 Bioactive scaffold; unstudied in vivo
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid (89336-46-9) Boc-protected amino C₁₀H₁₄N₂O₄S 258.29 Intermediate in peptide synthesis
2-(2-Benzyl-thiazol-4-yl)acetic acid (858486-04-1) Benzyl C₁₂H₁₁NO₂S 233.29 Lipophilic; potential CNS activity

Physicochemical Properties

  • Lipophilicity (log P): Target Compound: Estimated log P ~1.5 (moderate solubility due to polar amino and carbonyl groups). Benzyl Derivative (CAS 858486-04-1): Higher log P (~2.8) due to aromatic hydrophobicity . Trifluoromethylphenyl Derivative (CAS 918793-31-4): log P ~2.5 (balanced by CF₃ group’s polarity) .
  • Acid Dissociation (pKa): Acetic acid moiety pKa ~2.5–3.0, while thiazole amino groups (e.g., Boc-protected) have pKa ~8–10 .

Biological Activity

Overview

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid, with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol, is a complex organic compound notable for its unique structure that combines a thiazole ring with an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound can be synthesized through the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an acid catalyst. Its synthesis is characterized by rigorous quality control measures including NMR, HPLC, LC-MS, and UPLC analyses to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This modulation may lead to the inhibition or activation of certain biochemical pathways, which underlie its observed biological effects.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds can possess significant antimicrobial properties. For instance, thiazole derivatives have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit carrageenan-induced edema in animal models, suggesting potential therapeutic benefits in inflammatory conditions .

3. Cytotoxic Effects
In cellular studies, compounds related to this thiazole derivative have been found to induce cell death in specific cancer cell lines through mechanisms such as apoptosis and necrosis. For example, thiosemicarbazone derivatives have demonstrated selective cytotoxicity against multidrug-resistant cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

Study Findings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, with a focus on Staphylococcus aureus and Escherichia coli .
Anti-inflammatory StudyShowed significant reduction in inflammation markers in carrageenan-induced edema models .
Cytotoxicity EvaluationInduced apoptosis in K562 leukemia cells, highlighting potential as a chemotherapeutic agent .

Comparative Analysis

When compared to similar compounds such as 2-Aminothiazole and 4-Thiazoleacetic acid, this compound exhibits distinct chemical and biological properties due to its unique structure. This uniqueness allows for diverse applications in both research and industry.

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